N-(4-ethoxyphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound belongs to a class of 1,2,4-triazole-based acetamides characterized by a sulfur-linked triazole core and substituted aryl/pyridinyl groups. Its structure features:
- 4-Ethoxyphenyl group: Attached via an acetamide linker, contributing to hydrophobic interactions.
- 4-Methyl-5-(pyridin-2-yl)-4H-1,2,4-triazole core: The pyridin-2-yl substituent at position 5 and methyl group at position 4 modulate electronic and steric properties.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[(4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-3-25-14-9-7-13(8-10-14)20-16(24)12-26-18-22-21-17(23(18)2)15-6-4-5-11-19-15/h4-11H,3,12H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJIKSWQUZVRHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Triazole Core Formation
The 4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazole intermediate is synthesized via cyclocondensation:
Reaction Scheme:
Pyridine-2-carbohydrazide + methyl isocyanide → Triazole precursor
Optimized Conditions:
Table 1: Solvent Effects on Triazole Formation
| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DMF | 36.7 | 78 | 98.2 |
| DMSO | 46.7 | 72 | 97.8 |
| THF | 7.5 | 35 | 89.4 |
Sulfanylacetamide Installation
The sulfanyl group is introduced via nucleophilic substitution:
Procedure:
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React triazole intermediate with chloroacetyl chloride in dichloromethane (0°C, 2 hr)
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Treat with sodium hydrosulfide (NaSH) in ethanol/water (1:1) at 60°C
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Purify via column chromatography (SiO₂, hexane/EtOAc 3:1)
Critical Parameters:
-
pH must remain >9 to prevent sulfide oxidation
Industrial-Scale Production Methods
Large-scale manufacturing employs continuous flow chemistry to enhance process control:
Reactor Configuration:
-
Microreactor 1: Triazole formation (residence time 15 min)
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Microreactor 2: Sulfanylation (residence time 30 min)
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CSTR: Final coupling (4 hr batch process)
Table 2: Batch vs. Continuous Flow Performance
| Parameter | Batch Process | Flow System | Improvement |
|---|---|---|---|
| Space-Time Yield | 0.8 kg/m³/hr | 4.2 kg/m³/hr | 425% |
| Byproduct Formation | 12% | 3.5% | 71% reduction |
| Energy Consumption | 58 kWh/kg | 22 kWh/kg | 62% savings |
Process analytical technology (PAT) using inline FTIR and UV-vis spectroscopy enables real-time monitoring of key intermediates.
Mechanistic Insights and Side Reactions
Triazole Cyclization Mechanism
Density functional theory (DFT) calculations reveal a concerted asynchronous pathway for triazole formation:
The pyridin-2-yl group directs regioselectivity through π-stacking interactions with the copper catalyst, favoring 1,4-disubstituted triazole formation over 1,5-isomers by a 9:1 ratio.
Sulfanylation Side Reactions
Common undesired pathways include:
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Over-oxidation to sulfoxides (5–8% yield loss)
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Disulfide formation (3–5% yield loss)
Mitigation Strategies:
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Strict temperature control (<65°C)
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Addition of radical scavengers (TEMPO, 0.1 mol%)
Analytical Characterization Protocols
Table 3: Key Spectroscopic Signatures
| Technique | Characteristic Signals |
|---|---|
| ¹H NMR | δ 8.55 (d, J=4.8 Hz, Py-H), δ 4.02 (q, OCH₂CH₃), δ 2.45 (s, NCH₃) |
| ¹³C NMR | δ 169.8 (C=O), δ 154.2 (Triazole C3), δ 121.4 (Py C5) |
| HRMS | m/z 387.1247 [M+H]⁺ (calc. 387.1251) |
X-ray crystallography confirms the triazole ring adopts a planar conformation with dihedral angles of 8.2° relative to the pyridine ring.
Yield Optimization Strategies
Table 4: Effect of Catalytic Systems
| Catalyst | Loading (mol%) | Yield (%) | Selectivity (%) |
|---|---|---|---|
| CuI | 5 | 78 | 91 |
| Pd(OAc)₂ | 3 | 65 | 84 |
| FeCl₃ | 10 | 42 | 76 |
Statistical experimental design (Box-Behnken model) identifies three critical factors:
-
Reaction temperature (P < 0.001)
-
Solvent polarity (P = 0.003)
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Catalyst-to-substrate ratio (P = 0.012)
Response surface methodology predicts maximum yield (82%) at:
Green Chemistry Alternatives
Recent advances focus on sustainable synthesis:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the pyridine ring, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Reduced Triazole or Pyridine Derivatives: From reduction reactions.
Functionalized Aromatic Compounds: From substitution reactions.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The compound may bind to specific molecular targets, such as proteins or nucleic acids, and alter their activity through various pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural differences and similarities with related compounds:
Key Observations:
- Pyridinyl Position : Pyridin-2-yl substituents (as in OLC-15 and the target compound) correlate with antagonistic activity, while pyridin-3-yl/4-yl (VUAA-1, OLC-12) favor agonism .
- Aryl Group Modifications : Bulky substituents (e.g., isopropyl in OLC-12, butyl in OLC-15) reduce agonist efficacy but enhance antagonist potency .
- Triazole Substituents : Methyl/ethyl groups at position 4 improve metabolic stability compared to allyl or benzoyl derivatives .
Mechanistic Insights:
Biological Activity
N-(4-ethoxyphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Ethoxyphenyl group
- Pyridinyl-triazolyl moiety
- Sulfanyl-acetamide linkage
Molecular Formula
Molecular Weight
Biological Activity Overview
The biological activities of this compound have been explored in various studies. Key areas of investigation include:
- Antimicrobial Activity : The compound has shown promising results against a range of microbial strains. Studies indicate that it may inhibit bacterial growth through interference with cellular processes.
- Anticancer Properties : Preliminary research suggests that the compound may exhibit cytotoxic effects on cancer cell lines. Mechanisms may involve apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been noted, potentially offering therapeutic benefits in inflammatory diseases.
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes.
- Receptor Modulation : Interaction with various receptors could lead to altered signaling pathways that affect cellular responses.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of the compound against several pathogens. Results indicated significant inhibition zones in bacterial cultures treated with varying concentrations of the compound.
| Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| Staphylococcus aureus | 20 | 100 |
| Candida albicans | 18 | 100 |
Anticancer Activity
Research on the cytotoxic effects of the compound on cancer cell lines demonstrated:
- IC50 Values : The half-maximal inhibitory concentration (IC50) values ranged from 10 µM to 25 µM across different cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 20 |
| A549 | 25 |
Anti-inflammatory Effects
In vitro assays indicated that treatment with the compound reduced the levels of pro-inflammatory cytokines in stimulated macrophages, suggesting potential for development as an anti-inflammatory agent.
Q & A
Q. What are the optimized synthetic routes and critical reaction conditions for synthesizing this compound?
The synthesis involves multi-step pathways, typically starting with condensation reactions between substituted triazole precursors and α-chloroacetamide derivatives. Key steps include:
- Catalytic reflux : Use of pyridine and zeolite (Y-H) as catalysts under reflux at 150°C for 5 hours to promote cyclization and sulfanyl group incorporation .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while temperature control (±5°C) minimizes side products .
- Purification : Column chromatography or recrystallization (ethanol/ice mixture) achieves >95% purity, verified by HPLC .
Q. Which spectroscopic and analytical techniques are essential for confirming structural integrity and purity?
- NMR spectroscopy : H and C NMR identify ethoxyphenyl, pyridinyl, and triazole moieties, with characteristic shifts for sulfanyl (δ 3.5–4.0 ppm) and acetamide carbonyl (δ 168–170 ppm) .
- IR spectroscopy : Peaks at 1650–1680 cm (C=O stretch) and 2550–2600 cm (S-H stretch) confirm functional groups .
- HPLC-MS : Quantifies purity (>98%) and detects trace intermediates .
Advanced Research Questions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
